Fmoc-Phe-OH Fmoc-Phe-OH
Brand Name: Vulcanchem
CAS No.: 35661-40-6
VCID: VC21542350
InChI: InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol

Fmoc-Phe-OH

CAS No.: 35661-40-6

VCID: VC21542350

Molecular Formula: C24H21NO4

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Phe-OH - 35661-40-6

Description

Fmoc-Phe-OH, or N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine, is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its protection by the fluorenylmethoxycarbonyl (Fmoc) group, which prevents unwanted reactions during the synthesis process. The Fmoc group can be easily removed under mild conditions, typically using piperidine or other bases, allowing for the controlled assembly of peptides.

Applications in Peptide Synthesis

Fmoc-Phe-OH is crucial in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing peptides. The Fmoc protecting group is widely used because it can be efficiently cleaved under mild conditions, which helps preserve the integrity of the peptide chain during synthesis.

Deprotection Methods

A recent study developed a mild method for deprotecting Fmoc-Phe-OH using sodium azide (NaN₃), which offers an alternative to traditional deprotection methods .

Chromatographic Separation

Fmoc-Phe-OH can be separated and analyzed using high-performance liquid chromatography (HPLC). For chiral separations, various stationary phases and mobile phases are employed. For instance, polysaccharide-based chiral columns with acetonitrile or methanol as modifiers are effective for separating Fmoc-protected amino acids .

Chiral Separation Data

CompoundColumnk₁αRₛElution Sequence
Fmoc-Phe-OHZWIX(+)™0.381.632.11D < L
Fmoc-Phe-OHQN-AX™3.261.557.74D < L

In these studies, Fmoc-Phe-OH was effectively separated using different chiral columns, with the QN-AX phase providing better resolution .

CAS No. 35661-40-6
Product Name Fmoc-Phe-OH
Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Standard InChI InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Standard InChIKey SJVFAHZPLIXNDH-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms Fmoc-L-phenylalanine;Fmoc-Phe-OH;35661-40-6;N-9-Fmoc-L-phenylglycine;N-Fmoc-L-phenylalanine;N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine;Fmoc-L-Phe-OH;(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-PHENYLPROPANOICACID;FMOC-PHENYLALANINE;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine;286460-71-7;SJVFAHZPLIXNDH-QFIPXVFZSA-N;FMOC-L-PHE;(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenyl-propionicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoicacid;N-alpha-Fmoc-L-phenylalanine;(2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-PHENYLPROPANOICACID;AmbotzFAA1175;AC1LJQNF;FMOC-PHE;PubChem10029;N-FMOC-PHE-OH;N-FMOC-L-PHE;KSC561Q2P;SCHEMBL119455
PubChem Compound 978331
Last Modified Aug 15 2023

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